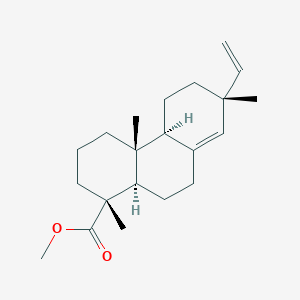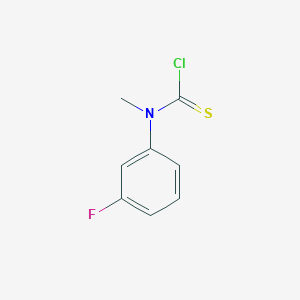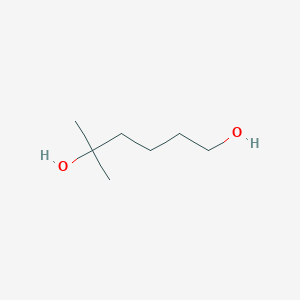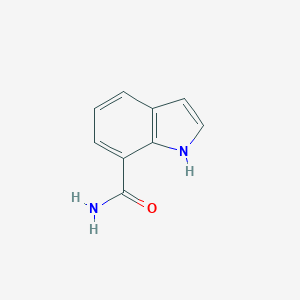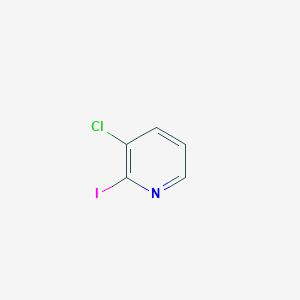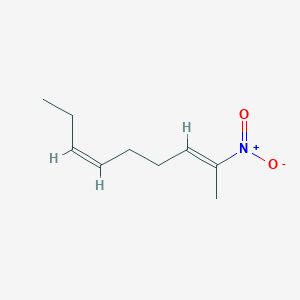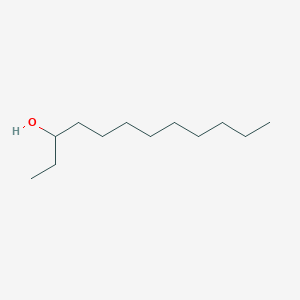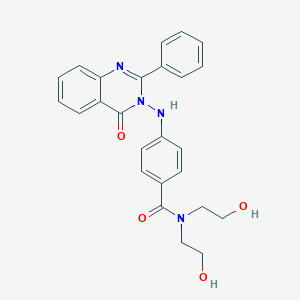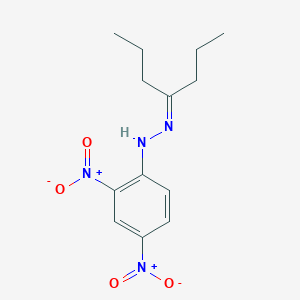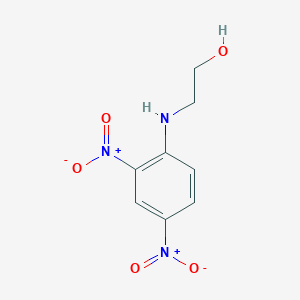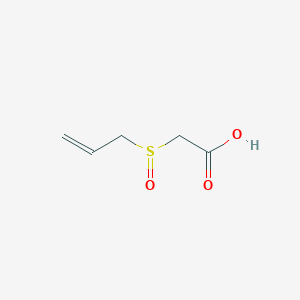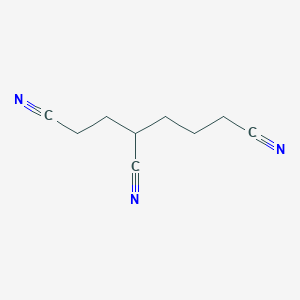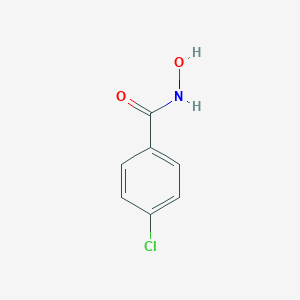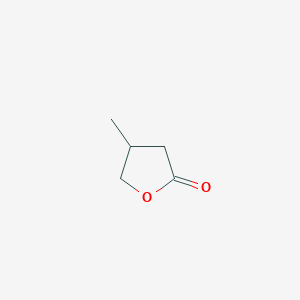![molecular formula C7H14O2 B156428 [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol CAS No. 131614-91-0](/img/structure/B156428.png)
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol, also known as isopropyl glycidyl ether, is a chemical compound with a molecular formula of C7H14O2. It is commonly used as a solvent in organic synthesis due to its low toxicity and high reactivity. In recent years, it has gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the epoxide group.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol. However, it is known to have low toxicity and is not expected to have significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol has several advantages for use in lab experiments. It is a highly reactive solvent that can be used in a wide range of organic reactions. It is also relatively non-toxic compared to other solvents, making it safer to handle. However, its reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Zukünftige Richtungen
There are several potential future directions for research on [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol. One area of interest is its use as a solvent in the synthesis of chiral compounds. Another potential application is as a building block in the synthesis of polymeric materials with unique properties. Additionally, further research is needed to better understand its mechanism of action and potential uses in various fields.
Synthesemethoden
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol can be synthesized through the reaction between [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol alcohol and epichlorohydrin in the presence of a strong base such as sodium hydroxide. The resulting product is then purified through distillation or extraction.
Wissenschaftliche Forschungsanwendungen
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol has been used in various scientific research applications due to its unique properties. It has been used as a solvent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and flavorings. It has also been used as a reagent in the preparation of chiral epoxides and as a building block in the synthesis of polymeric materials.
Eigenschaften
CAS-Nummer |
131614-91-0 |
|---|---|
Produktname |
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol |
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C7H14O2/c1-5(2)3-6-7(4-8)9-6/h5-8H,3-4H2,1-2H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
TWUZZZWSLBSFGG-BQBZGAKWSA-N |
Isomerische SMILES |
CC(C)C[C@H]1[C@@H](O1)CO |
SMILES |
CC(C)CC1C(O1)CO |
Kanonische SMILES |
CC(C)CC1C(O1)CO |
Synonyme |
Oxiranemethanol, 3-(2-methylpropyl)-, (2S-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



